4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a fascinating compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorine atom, a quinoline ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the fluorine atom, and the attachment of the sulfonamide group. Common synthetic routes may include:
Formation of the Quinoline Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfonamide Group: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: shares similarities with other quinoline derivatives and sulfonamide compounds.
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Sulfonamide Compounds: Sulfonamide antibiotics like sulfamethoxazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, quinoline ring, and sulfonamide group makes it a versatile compound with diverse reactivity and functionality.
Properties
IUPAC Name |
4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-11-21-17-9-6-15(12-13(17)3-10-18(21)22)20-25(23,24)16-7-4-14(19)5-8-16/h4-9,12,20H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJKUUXHJQNCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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